2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide
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Overview
Description
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, an amide linkage, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide typically involves the reaction of 2-chloro-4-nitroaniline with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-chlorophenyl derivatives.
Reduction: Formation of 2-((2-amino-4-chlorophenyl)amino)-N-ethylpropanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Shares the chloro and nitro groups but lacks the amide and ethyl groups.
N-ethylpropanamide: Contains the amide and ethyl groups but lacks the chloro and nitro groups.
2-((2-Chloro-4-nitrophenyl)amino)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O3 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(2-chloro-4-nitroanilino)-N-ethylpropanamide |
InChI |
InChI=1S/C11H14ClN3O3/c1-3-13-11(16)7(2)14-10-5-4-8(15(17)18)6-9(10)12/h4-7,14H,3H2,1-2H3,(H,13,16) |
InChI Key |
JHEWTMUDGGZXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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